TC 14012

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

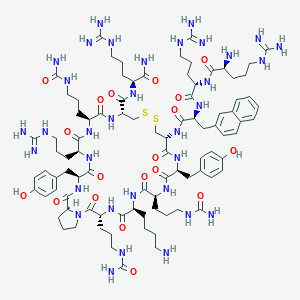

TC 14012 (trifluoroacetate salt) is a peptidomimetic compound known for its dual activity as an antagonist of chemokine receptor 4 (CXCR4) and an agonist of chemokine receptor 7 (CXCR7) . This compound has shown significant potential in various scientific research fields, including cancer, immunology, and infectious diseases .

Preparation Methods

The synthesis of TC 14012 (trifluoroacetate salt) involves the assembly of a peptide chain followed by cyclization to form a disulfide bridge . The peptide chain is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids . The reaction conditions typically involve the use of protected amino acids, coupling reagents, and a solid support . After the peptide chain is assembled, it is cleaved from the solid support and cyclized to form the disulfide bridge . The final product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Chemical Reactions Analysis

TC 14012 (trifluoroacetate salt) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like DTT for reduction, and various amino acid derivatives for substitution . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TC 14012 (trifluoroacetate salt) has a wide range of scientific research applications:

Mechanism of Action

TC 14012 (trifluoroacetate salt) exerts its effects by binding to chemokine receptors CXCR4 and CXCR7 . As an antagonist of CXCR4, it inhibits the receptor’s activity, thereby blocking the signaling pathways involved in cell migration and proliferation . As an agonist of CXCR7, it activates the receptor, leading to the recruitment of β-arrestin and subsequent downstream signaling . These molecular targets and pathways are crucial in various physiological and pathological processes, including cancer metastasis and immune response .

Comparison with Similar Compounds

TC 14012 (trifluoroacetate salt) is unique due to its dual activity as a CXCR4 antagonist and CXCR7 agonist . Similar compounds include:

AMD3100: A selective CXCR4 antagonist used in the treatment of HIV and cancer.

T140: A peptide-based CXCR4 antagonist with similar structure and activity to this compound.

Compared to these compounds, this compound offers the advantage of targeting both CXCR4 and CXCR7, making it a versatile tool for studying the complex interactions between these receptors .

Biological Activity

TC 14012 is a notable compound primarily recognized for its dual role as a CXCR4 antagonist and ACKR3 (CXCR7) agonist . This article delves into its biological activities, mechanisms of action, and implications in various therapeutic contexts, particularly in relation to HIV infection and angiogenesis.

Chemical Structure and Properties

This compound is a serum-stable derivative of the cyclic peptide T140. Its structure includes several modifications that enhance its stability and biological activity:

CXCR4 Antagonism

This compound exhibits high affinity for the CXCR4 receptor, which is crucial for the entry of X4-tropic HIV-1 into T-cells. The compound effectively inhibits HIV-1 infection with an IC50 value of 19.3 nM , making it one of the most potent CXCR4 antagonists identified . The mechanism involves blocking CXCL12-induced signaling pathways, thereby preventing viral entry into host cells.

ACKR3 Agonism

In addition to its antagonistic effects on CXCR4, this compound acts as an agonist for ACKR3 with an EC50 value of 350 nM . This dual activity suggests a complex role in modulating chemokine signaling pathways, which could be leveraged for therapeutic benefits in conditions like cancer and cardiovascular diseases .

Impact on Endothelial Progenitor Cells (EPCs)

Recent studies have highlighted the beneficial effects of this compound on endothelial progenitor cells (EPCs), particularly under high-glucose conditions that mimic diabetes:

- EPC Functionality : this compound treatment improved EPC tube formation and migration, which were otherwise impaired by high glucose levels.

- Mechanistic Insights : The protective effects were linked to the activation of the Akt pathway and enhanced endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide (NO) production .

- In Vivo Studies : In diabetic mouse models, this compound administration significantly enhanced blood perfusion recovery and angiogenesis in ischemic limbs, demonstrating its potential in promoting vascular repair .

Study on HIV Resistance

A pivotal study demonstrated that this compound not only inhibited X4-HIV-1 entry but also reduced viral replication in T-cell lines. The compound's ability to block CXCR4-mediated pathways was crucial for its efficacy against HIV .

Angiogenesis in Diabetic Models

In another study focused on diabetic conditions, this compound was shown to counteract the detrimental effects of high glucose on EPCs. The findings indicated that treatment with this compound led to:

- Upregulation of eNOS activity.

- Enhanced NO production.

- Prevention of EPC apoptosis caused by oxidative stress .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

| Activity | Mechanism | IC50/EC50 Value | Effect Observed |

|---|---|---|---|

| CXCR4 Antagonism | Inhibition of HIV entry | IC50 = 19.3 nM | Reduced viral replication |

| ACKR3 Agonism | Activation of chemokine signaling | EC50 = 350 nM | Modulation of angiogenic responses |

| EPC Function Enhancement | Upregulation of eNOS and NO production | Not specified | Improved tube formation and migration |

| Angiogenesis in Ischemic Models | Enhanced blood perfusion recovery | Not specified | Increased EPC mobilization |

Properties

IUPAC Name |

(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-6-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-3,9,23-tris[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDDHDBBOJNZKY-LNDHEDFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H140N34O19S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2066.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.